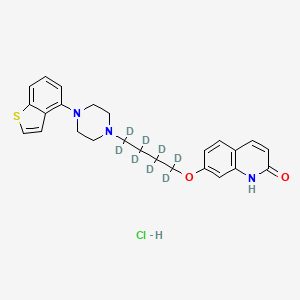
(S)-L-Cystine-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-L-Cystine-15N2 is a labeled form of L-cystine, an amino acid that plays a crucial role in the formation of proteins. The “15N2” label indicates that the nitrogen atoms in the compound are isotopically enriched with nitrogen-15, a stable isotope. This labeling is particularly useful in various scientific studies, including metabolic and biochemical research, as it allows for the tracking and analysis of nitrogen atoms within biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-L-Cystine-15N2 typically involves the incorporation of nitrogen-15 into the amino acid structure. One common method is the fermentation of microorganisms in a medium enriched with nitrogen-15. The microorganisms metabolize the nitrogen-15, incorporating it into their amino acids, including L-cystine. The L-cystine is then extracted and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where microorganisms are cultured in a nitrogen-15 enriched medium. The fermentation process is carefully controlled to maximize the yield of L-cystine. After fermentation, the L-cystine is extracted, purified, and labeled with nitrogen-15.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-L-Cystine-15N2 undergoes various chemical reactions, including:
Oxidation: L-cystine can be oxidized to form cysteic acid.
Reduction: L-cystine can be reduced to form two molecules of L-cysteine.
Substitution: L-cystine can participate in substitution reactions where one or both of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cysteic acid.
Reduction: L-cysteine.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-L-Cystine-15N2 has a wide range of applications in scientific research:
Chemistry: Used in studies involving the synthesis and analysis of peptides and proteins.
Biology: Utilized in metabolic labeling experiments to trace nitrogen atoms in biological systems.
Medicine: Employed in research on amino acid metabolism and related disorders.
Industry: Used in the production of labeled compounds for various industrial applications, including pharmaceuticals and biotechnology.
Mécanisme D'action
The mechanism of action of (S)-L-Cystine-15N2 involves its incorporation into proteins and peptides. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen atoms within biological systems. This is particularly useful in studies of protein synthesis, degradation, and metabolism. The labeled nitrogen atoms can be detected using various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cystine: The non-labeled form of the compound.
L-Cysteine: The reduced form of L-cystine.
L-Methionine: Another sulfur-containing amino acid.
Uniqueness
The primary uniqueness of (S)-L-Cystine-15N2 lies in its nitrogen-15 labeling. This isotopic enrichment allows for specific and sensitive tracking of nitrogen atoms in various biochemical and metabolic studies, providing insights that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C6H12N2O4S2 |
|---|---|
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/i7+1,8+1 |
Clé InChI |
LEVWYRKDKASIDU-DNEJPWMJSA-N |
SMILES isomérique |
C([C@H](C(=O)O)[15NH2])SSC[C@@H](C(=O)O)[15NH2] |
SMILES canonique |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



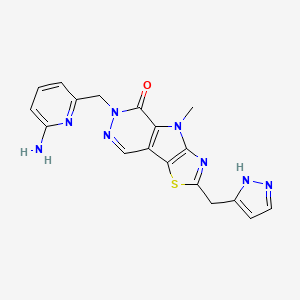
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
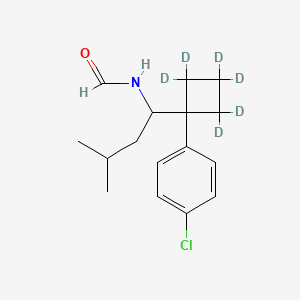
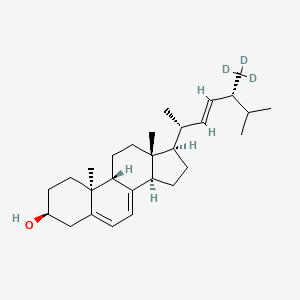
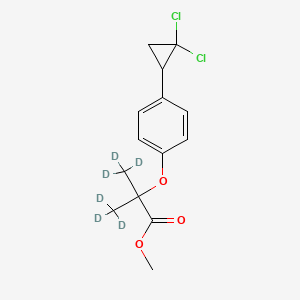
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
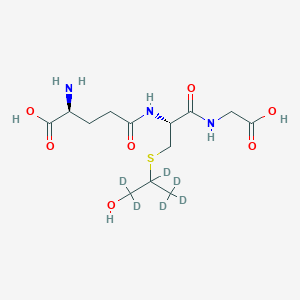

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)


